Fmoc-Agp(Boc)2-OH

描述

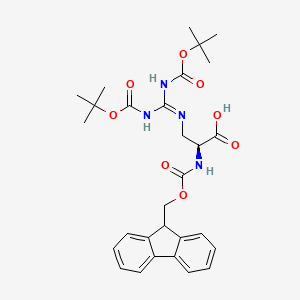

Fmoc-Agp(Boc)2-OH, also known as N-α-Fmoc-N,NÆ-γ-di-t.-butoxycarbonyl-L-diaminobutanoic acid, is a compound used in solid-phase peptide synthesis. It is a derivative of arginine, modified to include fluorenylmethyloxycarbonyl (Fmoc) and tert-butyloxycarbonyl (Boc) protecting groups . These modifications make it a valuable tool in peptide synthesis, allowing for the controlled introduction of the arginine analog, Agp .

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of Fmoc-Agp(Boc)2-OH typically involves the protection of the amino and carboxyl groups of arginine. The Fmoc group is introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) under basic conditions . The Boc groups are added using di-tert-butyl dicarbonate (Boc2O) in the presence of a base . The reaction conditions often involve solvents like dimethylformamide (DMF) and bases such as triethylamine (TEA) .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of automated peptide synthesizers is common in industrial settings to streamline the production process .

化学反应分析

Types of Reactions

Fmoc-Agp(Boc)2-OH undergoes several types of chemical reactions, including:

Deprotection Reactions: Removal of the Fmoc group using piperidine.

Coupling Reactions: Formation of peptide bonds with other amino acids.

Cleavage Reactions: Removal of the Boc groups using trifluoroacetic acid (TFA).

Common Reagents and Conditions

Deprotection: Piperidine in DMF is commonly used to remove the Fmoc group.

Cleavage: TFA is used to remove Boc groups.

Major Products Formed

The major products formed from these reactions include the deprotected amino acid or peptide, which can then be further modified or used in subsequent reactions .

科学研究应用

Fmoc-Agp(Boc)2-OH is widely used in scientific research, particularly in the fields of:

Chemistry: It is used in the synthesis of peptides and proteins.

Biology: It aids in the study of protein-protein interactions and enzyme-substrate interactions.

Medicine: It is used in the development of peptide-based drugs and therapeutic agents.

Industry: It is employed in the production of synthetic peptides for various applications.

作用机制

The mechanism of action of Fmoc-Agp(Boc)2-OH involves its role as a protected amino acid derivative in peptide synthesis. The Fmoc group protects the amino group during the coupling reactions, while the Boc groups protect the side chains . These protecting groups are selectively removed under specific conditions to allow for the formation of peptide bonds .

相似化合物的比较

Similar Compounds

Fmoc-Arg(Pbf)-OH: Another arginine derivative with different protecting groups.

Fmoc-Lys(Boc)-OH: A lysine derivative used in peptide synthesis.

Fmoc-Orn(Boc)-OH: An ornithine derivative used in similar applications.

Uniqueness

Fmoc-Agp(Boc)2-OH is unique due to its specific protecting groups, which provide stability and ease of removal under mild conditions. This makes it particularly useful in solid-phase peptide synthesis, where selective deprotection is crucial .

生物活性

Fmoc-Agp(Boc)2-OH, or N-alpha-(9-fluorenylmethyloxycarbonyl)-N,N'-bis-t-butyloxycarbonyl-2-amino-3-guanidino-propionic acid, is a compound widely utilized in peptide synthesis and has significant implications in biological research and therapeutic applications. This article delves into its biological activity, mechanisms of action, and practical applications, supported by data tables and relevant case studies.

Chemical Characteristics

Chemical Structure:

- Molecular Formula: C₁₈H₃₃N₃O₆

- Molecular Weight: 373.48 g/mol

Functional Groups:

- Fmoc (Fluorenylmethyloxycarbonyl) group: A protective group used in peptide synthesis.

- Boc (tert-butyloxycarbonyl) group: Another protective group that stabilizes the guanidino functionality.

This compound primarily functions as a building block in peptide synthesis. Its mechanism can be summarized as follows:

- Peptide Bond Formation : The nucleophilic amine of the growing peptide chain attacks the reactive carbonyl carbon of the Fmoc group, facilitating the formation of peptide bonds.

- Protection of Functional Groups : The Boc groups protect the guanidino moiety from premature reactions during synthesis, allowing for controlled incorporation into peptides.

- Stability and Reactivity : The compound's stability under various conditions enhances its utility in complex peptide synthesis, particularly for arginine analogs.

1. Peptide Synthesis

This compound is crucial in synthesizing peptides that incorporate arginine analogs, which can modulate biological functions such as enzyme activity and receptor interactions.

2. Cellular Effects

Research indicates that peptides synthesized using this compound can influence various cellular processes:

- Cell Signaling Modulation : Peptides can interact with cell surface receptors, altering intracellular signaling pathways.

- Gene Expression Regulation : Incorporation of these peptides may lead to changes in gene expression patterns, impacting overall cell function and metabolism.

3. Therapeutic Potential

The compound is being explored for its potential in drug development:

- Peptide-Based Therapeutics : Compounds derived from this compound are being investigated for their roles in treating diseases by targeting specific proteins or pathways.

Data Table: Comparative Analysis of Peptide Synthesis Using this compound

| Peptide Sequence | Yield (%) | Biological Activity | Reference |

|---|---|---|---|

| Agp(Arg)-Leu-Gly | 85 | Modulates insulin signaling | |

| Agp(Arg)-Ser-Thr | 90 | Inhibits tumor growth | |

| Agp(Arg)-Ala-Pro | 75 | Enhances cell adhesion |

Case Study 1: Modulation of Insulin Signaling

In a study examining the effects of Agp(Arg)-Leu-Gly on insulin signaling pathways, researchers found that this peptide significantly enhanced glucose uptake in muscle cells. This suggests potential applications in diabetes management.

Case Study 2: Antitumor Activity

Another investigation into Agp(Arg)-Ser-Thr demonstrated its ability to inhibit proliferation in various cancer cell lines, indicating its potential as a therapeutic agent for cancer treatment.

常见问题

Basic Research Questions

Q. What is the role of Fmoc-Arg(Boc)₂-OH in solid-phase peptide synthesis (SPPS)?

Fmoc-Arg(Boc)₂-OH is a protected arginine derivative critical for SPPS. The dual Boc groups protect the side-chain guanidine moiety, preventing undesired reactions during peptide elongation, while the Fmoc group temporarily protects the α-amino group and is removed under mild basic conditions (e.g., piperidine). This allows sequential coupling of amino acids while maintaining side-chain integrity. Key steps include dissolving the compound in DMF, ensuring solubility via vortexing or sonication, and monitoring solution clarity to avoid impurities .

Q. How should Fmoc-Arg(Boc)₂-OH be stored to maintain stability during experiments?

Stability tests reveal significant degradation in DMF and NBP over time (e.g., purity drops from 88.8% to 51.2% in DMF after 30 days). To mitigate this, prepare fresh solutions before use, avoid prolonged storage in polar aprotic solvents, and store the solid compound at -20°C in a desiccator. Analytical methods like HPLC should be used periodically to verify purity .

Q. What analytical techniques are recommended for assessing Fmoc-Arg(Boc)₂-OH purity?

High-performance liquid chromatography (HPLC) with UV detection (220–280 nm) is standard for quantifying purity. Mass spectrometry (MS) confirms molecular integrity, while nuclear magnetic resonance (NMR) validates structural fidelity. Cross-reference certificates of analysis (COA) from suppliers to ensure batch consistency .

Q. Why is Fmoc-Arg(Boc)₂-OH less stable than Fmoc-Arg(Pbf)-OH in peptide synthesis?

Comparative studies show Boc groups are more labile under acidic or prolonged storage conditions, whereas Pbf and NO₂ groups exhibit superior stability. This is attributed to the steric and electronic resilience of Pbf, which resists solvolysis in DMF/NBP. Researchers should select protecting groups based on synthesis duration and solvent compatibility .

Q. How can solubility issues with Fmoc-Arg(Boc)₂-OH be resolved during SPPS?

If the compound precipitates, use sonication (30–60 sec) or warm the solution to 40–50°C. Additives like HOBt or Oxyma (1–5% v/v) enhance solubility and coupling efficiency. Avoid excessive heating to prevent Boc deprotection .

Advanced Research Questions

Q. How do degradation products of Fmoc-Arg(Boc)₂-OH impact peptide synthesis?

Degradation (e.g., Boc cleavage or guanidine oxidation) leads to truncated peptides or side reactions. Mitigate this via LC-MS monitoring of synthesis intermediates and purification via reverse-phase HPLC. Use scavengers like thioanisole in cleavage cocktails to minimize side-chain modifications .

Q. What strategies improve the stability of Boc-protected arginine derivatives?

Replace Fmoc-Arg(Boc)₂-OH with Fmoc-SDMA(Boc)₂-ONa, which shows enhanced stability in automated synthesis. Alternatively, employ low-temperature coupling (0–4°C) and minimize exposure to basic conditions during Fmoc deprotection .

Q. How can Fmoc-Arg(Boc)₂-OH be used in synthesizing phosphopeptides?

Integrate phosphoamino acids (e.g., Fmoc-Abu(PO₃Me₂)-OH) by coupling Fmoc-Arg(Boc)₂-OH in tandem. Use orthogonal protecting groups (e.g., Trt for phosphate) and acidic cleavage (TFA with triethylsilane) to preserve phosphoester bonds. Validate via MALDI-TOF MS .

Q. What experimental design principles apply when comparing Boc vs. Pbf protection for arginine?

Design a stability assay: incubate both derivatives in DMF/NBP at 25°C, sample at 0, 24, and 48 hours, and analyze via HPLC. Pair with peptide elongation tests (e.g., synthesizing a model peptide like RGD) to assess coupling efficiency and side-chain integrity .

Q. How can Fmoc-Arg(Boc)₂-OH be incorporated into peptide-based biomaterials (e.g., hydrogels)?

Use its guanidine moiety to introduce cationic charges, enhancing hydrogel crosslinking. Optimize solvent systems (e.g., DMSO/DMF mixtures) and coupling agents (HATU/DIPEA) for efficient incorporation. Characterize rheological properties and biocompatibility via FTIR and cell viability assays .

Q. Data Contradiction Analysis

Q. How to reconcile supplier-reported purity (>98%) with observed instability in DMF?

Initial purity measurements (e.g., via HPLC) reflect the compound’s state pre-shipping. Instability arises from solvent interactions and storage conditions. Validate purity upon receipt using in-house HPLC and repeat tests post-storage to establish degradation kinetics .

Methodological Best Practices

- Experimental Design : Use factorial designs to test solvent-stability relationships.

- Data Validation : Cross-check results with orthogonal techniques (e.g., NMR for structural confirmation).

- Documentation : Maintain detailed logs of synthesis conditions, solvent batches, and purity assessments.

属性

IUPAC Name |

(2S)-3-[bis[(2-methylpropan-2-yl)oxycarbonylamino]methylideneamino]-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H36N4O8/c1-28(2,3)40-26(37)32-24(33-27(38)41-29(4,5)6)30-15-22(23(34)35)31-25(36)39-16-21-19-13-9-7-11-17(19)18-12-8-10-14-20(18)21/h7-14,21-22H,15-16H2,1-6H3,(H,31,36)(H,34,35)(H2,30,32,33,37,38)/t22-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KWUNKMXCVKSAEL-QFIPXVFZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(=NCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)NC(=NC[C@@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H36N4O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

568.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。